4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid
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Overview
Description
4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid is a chemical compound that features a benzoic acid moiety linked to a piperidine ring through an ethoxy bridge The piperidine ring is substituted with four methyl groups, making it a highly sterically hindered structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to yield 2,2,6,6-tetramethylpiperidine.
Oxidation: The 2,2,6,6-tetramethylpiperidine is then oxidized to form 2,2,6,6-tetramethylpiperidin-1-oxyl.
Linking to benzoic acid: The final step involves the reaction of 2,2,6,6-tetramethylpiperidin-1-oxyl with 4-bromoethylbenzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid undergoes several types of chemical reactions:
Oxidation: The piperidine ring can be oxidized to form various oxo derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid under acidic conditions.
Major Products
Scientific Research Applications
4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid has several scientific research applications:
Organic Synthesis: It is used as a precursor in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: It is used in studies involving free radical chemistry and oxidative stress.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid involves its ability to act as a free radical scavenger. The piperidine ring, substituted with four methyl groups, provides steric hindrance, which stabilizes the radical form of the compound. This stabilization allows the compound to effectively neutralize free radicals, thereby preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl: A stable free radical commonly used as an oxidizing agent.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Similar in structure but with a hydroxyl group, used in similar applications.
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl: Contains an amino group, used in different oxidative processes.
Uniqueness
4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid is unique due to its combination of a benzoic acid moiety with a sterically hindered piperidine ring. This structure provides both stability and reactivity, making it suitable for a wide range of applications in organic synthesis, materials science, and medicinal chemistry .
Properties
CAS No. |
433682-25-8 |
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Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[1-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethyl]benzoic acid |
InChI |
InChI=1S/C18H27NO3/c1-13(14-7-9-15(10-8-14)16(20)21)22-19-17(2,3)11-6-12-18(19,4)5/h7-10,13H,6,11-12H2,1-5H3,(H,20,21) |
InChI Key |
IXIHDVSFIRGQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)ON2C(CCCC2(C)C)(C)C |
Origin of Product |
United States |
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